

EIDD-1931 Demonstrates Potent Activity Against Remdesivir-Resistant SARS-CoV-2 Strains

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Compound of Interest					
Compound Name:	EIDD-1931				
Cat. No.:	B613837	Get Quote			

A comprehensive analysis of preclinical data indicates that **EIDD-1931**, the active metabolite of the oral antiviral molnupiravir, effectively inhibits the replication of SARS-CoV-2 strains that have developed resistance to remdesivir. This efficacy is attributed to its distinct mechanism of action, which circumvents the resistance pathways affecting remdesivir.

EIDD-1931 maintains its potent antiviral activity against SARS-CoV-2 variants with mutations in the RNA-dependent RNA polymerase (RdRp) that confer resistance to remdesivir.[1][2] In some instances, these remdesivir-resistant mutations have been shown to increase the virus's sensitivity to **EIDD-1931**.[3] This suggests that **EIDD-1931** could be a viable therapeutic option for patients infected with remdesivir-resistant SARS-CoV-2.

Both **EIDD-1931** and remdesivir target the viral RdRp, a crucial enzyme for viral replication. However, their mechanisms of inhibition differ significantly. Remdesivir acts as a chain terminator, prematurely halting the synthesis of viral RNA. In contrast, **EIDD-1931** is incorporated into the viral RNA and then causes an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inactivates the virus.[4][5] This fundamental difference in their approach to inhibiting viral replication is a key reason for **EIDD-1931**'s effectiveness against remdesivir-resistant strains.

Comparative Antiviral Activity

The following table summarizes the in vitro efficacy of **EIDD-1931** and remdesivir (or its parent nucleoside GS-441524) against various SARS-CoV-2 strains, including variants of concern.



Compound	Virus Strain/Variant	Cell Line	EC50 (μM)	Reference
EIDD-1931	Ancestral SARS- CoV-2	ACE2plusC3	0.25	[6]
Ancestral SARS- CoV-2	Vero E6-GFP	0.3	[7]	
Ancestral SARS- CoV-2	Huh7	0.4	[7]	_
BA.5	A549-Dual™ hACE2- TMPRSS2	0.96 ± 0.13	[8]	_
Remdesivir	Ancestral SARS- CoV-2	ACE2plusC3	4.34	[6]
GS-441524	BA.5	A549-Dual™ hACE2- TMPRSS2	2.1 ± 0.27	[8]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a more potent antiviral.

Experimental Methodologies

The data presented above were generated using various in vitro antiviral activity assays. Below are detailed protocols for representative experiments.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

- Cell Seeding: A549-Dual™ hACE2-TMPRSS2 cells are seeded in 96-well plates and incubated until they form a monolayer.
- Compound Preparation: EIDD-1931 and GS-441524 are prepared in a series of dilutions.



- Infection and Treatment: The cell culture medium is removed, and the cells are infected with the SARS-CoV-2 BA.5 variant at a specific multiplicity of infection (MOI), typically 0.001. Immediately after infection, the diluted compounds are added to the wells.
- Incubation: The plates are incubated for a set period, for example, 4 days, to allow for viral replication and the development of CPE.
- Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTS/PMS assay. The absorbance is read, which correlates with the number of viable cells.
- Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the EC50 value is determined by plotting the dose-response curve.[8]

VeroE6-GFP Reporter Assay

This assay utilizes a modified VeroE6 cell line that expresses Green Fluorescent Protein (GFP) upon viral infection.

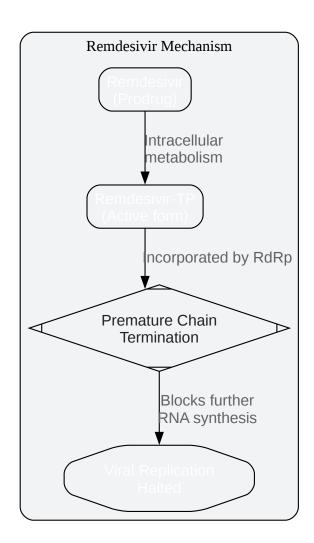
- Cell Seeding: VeroE6-GFP cells are seeded in 96-well plates.
- Compound Pre-treatment: The cells are pre-treated with serial dilutions of the antiviral compounds overnight.
- Infection: The cells are then infected with the desired SARS-CoV-2 strain.
- Incubation: The plates are incubated for 4 days post-infection.
- GFP Signal Measurement: The GFP signal, which is proportional to the extent of viral replication, is measured using high-content imaging.
- Data Analysis: The EC50 value is calculated based on the reduction in the GFP signal at different compound concentrations.[9]

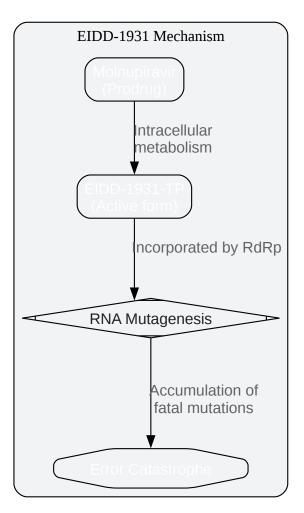
Visualizing the Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams depict the distinct mechanisms of action of **EIDD-1931** and remdesivir, as well as a typical experimental workflow



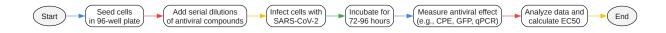
for assessing antiviral efficacy.





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Comparative Mechanisms of Action of Remdesivir and **EIDD-1931**.



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General workflow for in vitro antiviral efficacy testing.

In conclusion, the available data strongly support the efficacy of **EIDD-1931** against remdesivirresistant SARS-CoV-2 strains. Its distinct mechanism of inducing lethal mutagenesis provides a high genetic barrier to the development of resistance and makes it a promising candidate for the treatment of COVID-19, particularly in cases where remdesivir may be less effective.

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